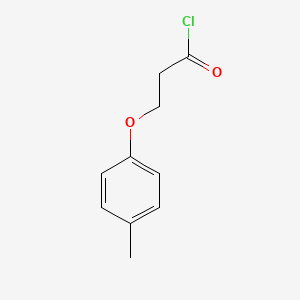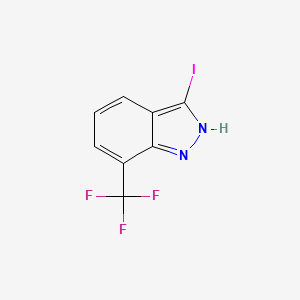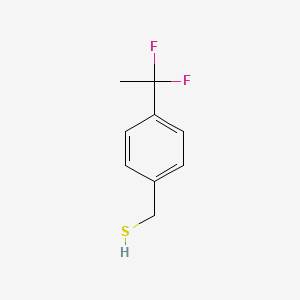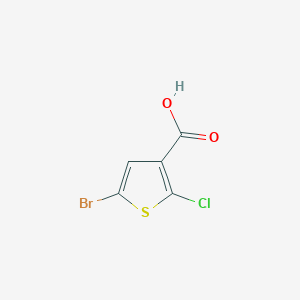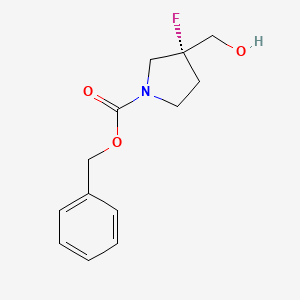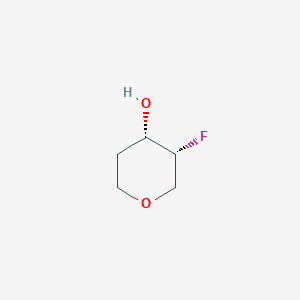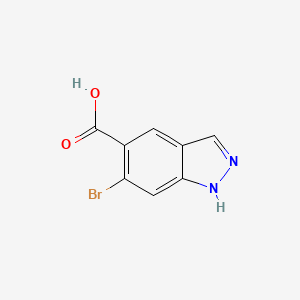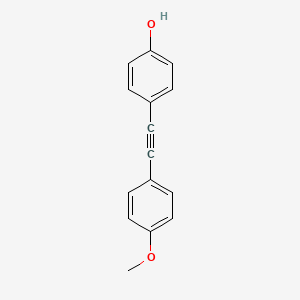
4-(2-(4-Methoxyphenyl)ethynyl)phenol
Descripción general
Descripción
4-(2-(4-Methoxyphenyl)ethynyl)phenol is a chemical compound with the molecular formula C15H12O2 . It has a molecular weight of 224.26 g/mol . The compound is solid at room temperature and is stored in a dry environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12O2/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h4-11,16H,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 224.25 g/mol and a topological polar surface area of 29.5 Ų . It has a rotatable bond count of 3 and a complexity of 283 . The compound is solid at room temperature .Aplicaciones Científicas De Investigación
Luminescence and Nonlinear Optical Properties
4-(2-(4-Methoxyphenyl)ethynyl)phenol derivatives have been synthesized and studied for their luminescence and nonlinear optical properties. These compounds display room temperature luminescence in CH2Cl2 solution due to π* → π transition and show second harmonic generation (SHG) properties, indicating potential applications in nonlinear optics (Mohite, Patil-Deshmukh, & Chavan, 2020).
Use in Ruthenium(II) Complexes
Ruthenium(II) complexes incorporating this compound derivatives exhibit properties conducive to applications in nonlinear optical (NLO) materials. These complexes are sensitive to π-acidic character of ligands and display luminescence properties, making them potential candidates for NLO applications (Patil-Deshmukh, Mohite, & Chavan, 2020).
Antioxidant Activities of Phenolic Acids
Studies on phenolic acids, including those related to this compound, show that methoxy groups (like -OCH3) can enhance the antioxidant activities of these compounds. This enhancement is related to the O-H bond dissociation enthalpy and the electron transfer enthalpy involved in the electron donation ability of functional groups (Chen et al., 2020).
Photocatalytic Applications
Derivatives of this compound have been used in the synthesis of ruthenium-based photocatalysts. These complexes have been explored for their photochemical and redox properties, indicating potential applications in photocatalysis (Davidson et al., 2015).
Polymerization Catalysts
The compound has been found to react selectively in polymerization processes catalyzed by enzymes like horseradish peroxidase, leading to thermally cross-linked polymers. This implies its use in creating reactive polymers with various applications (Uyama, Lohavisavapanich, Ikeda, & Kobayashi, 1998).
Effects on Agrobacterium-Mediated Gene Transfer
Phenolic compounds, including those similar to this compound, have shown effects on Agrobacterium virulence gene induction and gene transfer. This research suggests potential applications in genetic engineering and biotechnology (Joubert et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-[2-(4-methoxyphenyl)ethynyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h4-11,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZMAYYBAROYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl](2-thienyl)methanol](/img/structure/B3112372.png)
